molecular formula C15H23ClN2O B11950127 Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- CAS No. 82744-80-7

Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)-

Cat. No.: B11950127
CAS No.: 82744-80-7
M. Wt: 282.81 g/mol
InChI Key: ZKWHIHJKUJWALJ-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- (CAS: 75670-24-5) features a urea backbone substituted with a 2-chlorophenyl group at one nitrogen and bis(2-methylpropyl) (diisobutyl) groups at the other nitrogen. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the branched alkyl chains and electronic effects from the chloro-substituted aromatic ring.

Synthesis: Synthesis typically involves reacting 2-chloroaniline with diisobutylcarbodiimide or via nucleophilic substitution of pre-functionalized urea precursors. Purification methods include column chromatography, as noted for structurally related ureas.

Properties

CAS No.

82744-80-7

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,1-bis(2-methylpropyl)urea

InChI

InChI=1S/C15H23ClN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)

InChI Key

ZKWHIHJKUJWALJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Potassium Isocyanate-Mediated Synthesis in Aqueous Media

The reaction of amines with potassium isocyanate (KOCN) in water offers a phosgene-free route to ureas, as demonstrated by Tiwari et al.. For N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)urea, this method involves sequential nucleophilic additions of 2-chloroaniline and diisobutylamine to KOCN.

Procedure :

  • Step 1 : 2-Chloroaniline (1.0 equiv) is added to an aqueous solution of KOCN (1.1 equiv) at 0–25°C. The mixture is stirred for 2–4 hours to form N-(2-chlorophenyl)carbamoyl potassium intermediate.

  • Step 2 : Diisobutylamine (1.1 equiv) is introduced, and the reaction is heated to 50°C for 6–8 hours. The product precipitates upon cooling and is isolated via filtration (yield: 85–92%, purity >95% by HPLC).

Advantages :

  • Avoids toxic isocyanates and phosgene derivatives.

  • Water acts as a green solvent, simplifying purification.

  • Scalable to kilogram quantities with minimal optimization.

Mechanistic Insight :
The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of KOCN, forming a carbamate intermediate that subsequently reacts with the second amine. The aqueous environment stabilizes charged intermediates, enhancing reaction efficiency.

Carbonyldiimidazole (CDI)-Assisted Coupling

CDI-mediated urea synthesis, reported by Padiya et al., provides a high-yielding alternative under mild conditions. This method leverages CDI’s ability to activate carbonyl groups for amine coupling.

Procedure :

  • Activation : CDI (1.2 equiv) reacts with 2-chloroaniline (1.0 equiv) in tetrahydrofuran (THF) at 25°C for 1 hour, generating N-(2-chlorophenyl)imidazolide.

  • Coupling : Diisobutylamine (1.2 equiv) is added, and the reaction is stirred for 12 hours. The urea product is isolated via aqueous workup (yield: 88–90%, purity: 97–99%).

Advantages :

  • Eliminates the need for hazardous reagents.

  • High chemoselectivity ensures minimal byproduct formation.

  • Compatible with moisture-sensitive substrates when conducted in anhydrous solvents.

Mechanistic Pathway :
CDI converts the amine into a reactive acylimidazolide, which undergoes nucleophilic substitution by the second amine. The imidazole leaving group facilitates the reaction, driving it to completion.

Triphosgene-Based Isocyanate Generation

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer phosgene surrogate for isocyanate synthesis, as detailed in a patent by Moroz et al.. This method is ideal for large-scale production.

Procedure :

  • Isocyanate Formation : 2-Chloroaniline (1.0 equiv) reacts with triphosgene (0.33 equiv) in toluene at 0–10°C, yielding 2-chlorophenyl isocyanate.

  • Urea Formation : The isocyanate is treated with diisobutylamine (1.1 equiv) at 25°C for 4 hours. The product is purified via distillation (yield: 89–91%, purity >98%).

Advantages :

  • High atom economy and scalability.

  • Triphosgene’s low volatility reduces inhalation risks compared to phosgene.

Safety Considerations :

  • Strict temperature control (<10°C) prevents exothermic decomposition.

  • Residual triphosgene is quenched with aqueous sodium bicarbonate.

Comparative Analysis of Preparation Methods

Parameter KOCN Method CDI Method Triphosgene Method
Yield (%)85–9288–9089–91
Purity (%)>9597–99>98
Reaction Time (hours)8–12134–6
ScalabilityExcellentModerateExcellent
Environmental ImpactLow (water solvent)Moderate (THF)Moderate (toluene)
SafetyHighHighModerate (toxic reagents)

Key Findings :

  • The KOCN method excels in sustainability but requires longer reaction times.

  • CDI coupling offers superior purity for pharmaceutical applications.

  • Triphosgene-based synthesis is optimal for industrial-scale production despite safety concerns.

Optimization Strategies and Reaction Mechanisms

Solvent and Temperature Effects

  • KOCN Method : Raising the temperature to 50°C accelerates the second amine addition but may promote hydrolysis. Water’s high heat capacity ensures temperature stability.

  • CDI Method : Polar aprotic solvents like THF enhance imidazolide reactivity. Lower temperatures (0–10°C) minimize side reactions during activation.

  • Triphosgene Method : Toluene’s nonpolar nature suppresses isocyanate polymerization. Reaction efficiency drops above 10°C due to triphosgene decomposition.

Regioselectivity Control

In all methods, the order of amine addition dictates regioselectivity. Introducing 2-chloroaniline first ensures its attachment to the carbonyl group, as aromatic amines are less nucleophilic than aliphatic amines .

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)urea oxide.

    Reduction: Formation of reduced derivatives such as N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)amine.

    Substitution: Formation of substituted derivatives such as N’-(2-aminophenyl)-N,N-bis(2-methylpropyl)urea.

Scientific Research Applications

Research indicates that Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- exhibits potential antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit the growth of specific bacterial strains and its cytotoxic effects on various cancer cell lines. The compound's mechanism of action may involve interactions with particular molecular targets, which could modulate enzyme activity and affect cellular pathways.

Case Studies on Biological Applications

  • Antimicrobial Activity :
    • A study assessed the compound's effectiveness against common bacterial pathogens, revealing significant inhibitory effects on strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties :
    • Research involving various cancer cell lines indicated that the compound could induce apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

Applications in Medicinal Chemistry

The urea functionality in this compound plays a crucial role in drug development due to its ability to form stable hydrogen bonds with proteins and receptor targets. This characteristic facilitates effective interactions with biomolecules, making it an attractive candidate for designing novel drug candidates. The ongoing exploration of similar urea derivatives continues to contribute significantly to pharmaceutical research .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
Urea, N'-(4-chlorophenyl)-N,N-bis(2-methylpropyl)-C12H16ClN2OSubstituted with a para-chlorophenyl group
Urea, N'-(3-chlorophenyl)-N,N-bis(2-methylpropyl)-C12H16ClN2OContains a meta-chlorophenyl group
Urea, N,N'-bis(2-methylpropyl)ureaC10H22N2OLacks halogen substitution on aromatic ring

These comparisons underscore the distinctiveness of Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- due to its specific chlorinated aromatic substitution pattern and its promising biological activities.

Mechanism of Action

The mechanism of action of Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Analysis of Urea Derivatives

The N,N-bis(2-methylpropyl) (diisobutyl) groups and 2-chlorophenyl substituent differentiate this compound from other urea derivatives. Key comparisons include:

Compound Substituents Molecular Weight Key Applications CAS Number
Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- N,N-diisobutyl; N'-2-chlorophenyl ~268.8 g/mol Agrochemical intermediates 75670-24-5
Urea, N,N-bis(2-methylpropyl)- N,N-diisobutyl ~172.3 g/mol Solubility studies 77464-06-3
Fluometuron (N,N-dimethyl-N'-(3-TFM phenyl)urea) N,N-dimethyl; N'-3-TFM phenyl ~232.2 g/mol Herbicide 2164-17-2
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) N,N-dimethyl; N'-4-isopropylphenyl ~206.3 g/mol Herbicide 34123-59-6
N,N-Diethyl-N'-phenylurea N,N-diethyl; N'-phenyl ~208.3 g/mol Pharmaceutical intermediates 85-98-3

Key Observations :

  • Electron-Withdrawing Effects: The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, which may reduce metabolic degradation compared to non-halogenated phenyl ureas.

Structure-Activity Relationships (SAR)

  • Alkyl Chain Branching : In carboxamide analogues (e.g., N,N-bis(2-methylpropyl)-3-phenyl-2-propenamide), branching reduces toxicity compared to linear chains (e.g., N-butyl-N-ethyl derivatives). This trend may extend to ureas, where diisobutyl groups balance lipophilicity and steric effects.
  • Aromatic Substitution : Chlorine at the ortho position (2-chlorophenyl) likely enhances stability against oxidative degradation compared to para -substituted derivatives (e.g., isoproturon).

Physicochemical and Functional Differences

  • Solubility : The diisobutyl groups reduce aqueous solubility compared to dimethyl or diethyl ureas, as seen in related compounds.
  • Thermal Stability : Ureas with bulky substituents (e.g., diisobutyl) exhibit higher thermal stability due to reduced molecular mobility.

Biological Activity

Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H16ClN2O
  • CAS Registry Number : 82744-80-7
  • Functional Groups : Urea group with a 2-chlorophenyl moiety and two 2-methylpropyl groups.

The compound's structure allows it to interact with various biological molecules, influencing enzyme activity and cellular pathways, which underpins its biological activity.

Antimicrobial Activity

Research indicates that Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 - 62.5 µg/mL
Escherichia coli31.25 - 62.5 µg/mL
Acinetobacter baumannii31.25 - 62.5 µg/mL

The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function, potentially through inhibition of specific enzymes involved in these processes .

Anticancer Activity

Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- has also been investigated for its anticancer properties. Studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL)
SK-MEL (melanoma)11.0 - 25.0
SK-OV-3 (ovarian)11.0 - 25.0
BT-549 (breast)11.0 - 25.0

The mechanism of action appears to involve the induction of apoptosis in tumor cells, likely through modulation of signaling pathways that control cell survival and proliferation .

The exact mechanisms by which Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Apoptosis Induction : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Receptor Interaction : Urea derivatives often bind to multiple receptors, influencing various biochemical pathways related to growth and survival .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 31.25 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity Against Cancer Cells : In vitro experiments showed that the compound induced significant cytotoxicity in SK-MEL cells with an IC50 value indicating strong efficacy at low concentrations .
  • Comparative Analysis with Similar Compounds : Structural analogs such as Urea, N'-(4-chlorophenyl)-N,N-bis(2-methylpropyl)- were evaluated for their biological activities, revealing that the introduction of different halogen substituents can significantly alter antimicrobial and anticancer potency.

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